molecular formula C16H11Cl2N3OS B2763562 (E)-2-((2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)phenol CAS No. 2020335-92-4

(E)-2-((2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)phenol

Cat. No. B2763562
CAS RN: 2020335-92-4
M. Wt: 364.24
InChI Key: KQGJYKYEGMVHGG-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)phenol, also known as DCTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCTP belongs to the class of thiazole compounds and has been shown to possess potent antioxidant and anti-inflammatory properties. In

Scientific Research Applications

Anticancer Agents

  • Synthesis and Pharmacological Evaluation: Novel thiadiazoles and thiazoles, including derivatives of the compound , have been synthesized and evaluated for their anticancer properties. Particularly, these compounds showed promising activity against breast carcinoma cell lines, suggesting potential use in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).

Molecular Structure and Computational Studies

  • Structure and DFT Calculations: The molecular structure of a similar compound was characterized, and Density Functional Theory (DFT) calculations were utilized to understand its properties. These studies are crucial for predicting the behavior of such compounds in different environments, which can aid in drug design (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Antifungal Activity

  • Synthesis and Biological Evaluation: Substituted hydrazone Schiff’s bases, closely related to the chemical , have been synthesized and evaluated for antifungal activity. These studies indicate potential applications in combating fungal infections (Kale, Bhandarkar, Burghate, & Wadhal, 2020).

Corrosion Inhibition

  • Electrochemical and Theoretical Study: Thiazole derivatives, including compounds structurally related to the chemical , have been studied as corrosion inhibitors. Their effectiveness in protecting metals in acidic environments has been explored, demonstrating their potential in industrial applications (Yılmaz, Fitoz, Ergun, & Emregül, 2016).

Protein-Protein Interaction Inhibitors

  • Structure-Activity Relationship Study: Derivatives of (E)-2-((2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)phenol have been studied for inhibiting protein-protein interactions in cellular processes. This research opens avenues for drug development targeting such interactions (Takrouri et al., 2014).

properties

IUPAC Name

2-[(E)-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-12-6-5-10(7-13(12)18)14-9-23-16(20-14)21-19-8-11-3-1-2-4-15(11)22/h1-9,22H,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJYKYEGMVHGG-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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